Sodium 2,4-dichlorobenzoate

Vue d'ensemble

Description

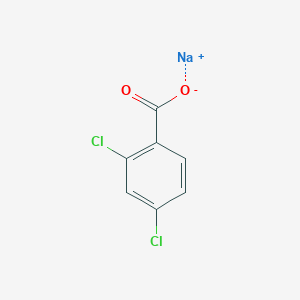

Sodium 2,4-dichlorobenzoate is a chemical compound with the molecular formula C₇H₃Cl₂NaO₂. It is the sodium salt of 2,4-dichlorobenzoic acid and is commonly used in various industrial and research applications. This compound is known for its stability and reactivity, making it a valuable substance in chemical synthesis and other scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2,4-dichlorobenzoate can be synthesized through the neutralization of 2,4-dichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,4-dichlorobenzoic acid in water or an appropriate solvent, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a solid form .

Analyse Des Réactions Chimiques

Acid-Base Neutralization and Salt Formation

Sodium 2,4-dichlorobenzoate acts as a carboxylate salt, readily undergoing protonation in acidic conditions to regenerate 2,4-dichlorobenzoic acid (ClCHCOH) . This reversibility is critical in buffer systems and synthetic pathways requiring controlled protonation states. For example:

The sodium salt’s solubility in polar solvents (e.g., water, ethanol) contrasts with the parent acid’s insolubility, enabling phase-separation techniques .

Nucleophilic Acyl Substitution

The sodium salt serves as a precursor for acyl chloride formation, a key intermediate in amide and ester syntheses. In one protocol :

- Acyl chloride synthesis :

- Amidation : The resulting acyl chloride reacts with amines (e.g., 5-bromothiophene-2-sulfonamide) in the presence of triethylamine to form sulfonamide derivatives :

Table 1 : Reaction yields under optimized conditions

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide | N-(2,4-Dichlorobenzoyl)sulfonamide | 59% | THF, DMF, rt, 15 min |

Reactivity with Cyanides

The carboxylate group reacts with cyanide ions to release toxic hydrogen cyanide gas (HCN) :

This reaction necessitates stringent safety protocols in industrial settings .

Decarboxylation Pathways

Under high temperatures (>200°C), this compound may undergo decarboxylation, similar to sodium benzoate . The proposed mechanism involves hydroxide attack on the carboxylate carbon:

The transient aryl anion abstracts a proton to form 2,4-dichlorobenzene, though yields are typically low due to competing side reactions .

Applications De Recherche Scientifique

Biochemical Applications

Antimicrobial Properties

Sodium 2,4-dichlorobenzoate exhibits significant antimicrobial activity, making it valuable in the development of antimicrobial agents. Research has shown that it can effectively inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, which are critical in clinical settings.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus. This indicates its potential for use in pharmaceutical formulations aimed at treating infections caused by resistant strains of bacteria.

Environmental Applications

Bioremediation

this compound is used in bioremediation processes to detoxify contaminated environments. It serves as a model compound for studying the degradation pathways of chlorinated aromatic compounds in soil and water systems.

Data Table: Degradation Rates

| Compound | Degradation Rate (day) | Half-life (days) |

|---|---|---|

| This compound | 0.1509 | 4.6 |

| 2,4-Dichlorophenoxyacetic Acid | 0.2722 | 2.6 |

The degradation studies indicate that this compound follows first-order kinetics in natural agricultural soils, suggesting its suitability for environmental cleanup efforts.

Material Science Applications

Polymer Composites

this compound has been incorporated into polymer matrices to enhance their properties. For example, it has been used in polycaprolactone composites to create tunable delivery systems for active substances.

Case Study: Composite Development

Research published in ScienceDirect explored the incorporation of this compound into layered double hydroxides within polycaprolactone films. The study found that these composites exhibited controlled release characteristics suitable for packaging applications that require antimicrobial properties.

Analytical Chemistry

Analytical Standards

Due to its distinct chemical properties, this compound is often used as a standard in analytical chemistry for calibrating instruments and validating methods for detecting chlorinated compounds in environmental samples.

Data Table: Analytical Method Validation

| Method | Detection Limit (µg/g) | Recovery (%) |

|---|---|---|

| Capillary Electrophoresis | 0.15 | >89 |

A study highlighted the development of capillary electrophoresis methods for analyzing trace levels of this compound in soils with high recovery rates and low detection limits.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in various fields. Research indicates that while it possesses antimicrobial properties, high concentrations can lead to adverse effects on human health and ecosystems.

Toxicity Case Study

Toxicological assessments have shown that exposure to high levels can result in respiratory issues and other health concerns. Regulatory guidelines suggest monitoring exposure levels to mitigate risks associated with its use.

Mécanisme D'action

The mechanism of action of sodium 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

2,4-Dichlorobenzoic Acid: The parent compound of sodium 2,4-dichlorobenzoate, used in similar applications.

2,4-Dichlorobenzyl Alcohol: Another chlorinated benzoate derivative with antiseptic properties.

2,4-Dichlorobenzamide: Used in the synthesis of various organic compounds

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent acid. This makes it more versatile in various chemical and industrial applications .

Activité Biologique

Sodium 2,4-dichlorobenzoate is an organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antioxidant effects, supported by relevant case studies and research findings.

This compound is a salt derived from 2,4-dichlorobenzoic acid. Its molecular formula is , and it is commonly used in various biochemical applications due to its solubility in water and stability under physiological conditions.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. A notable investigation assessed the anticancer effects of chalcone derivatives containing the 2,4-dichlorobenzenesulfonamide moiety, which demonstrated significant cytotoxicity against various cancer cell lines such as cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent activity against cancer cells .

The mechanism underlying the anticancer activity involves:

- Cell Cycle Arrest : Compounds derived from this compound induced cell cycle arrest in the subG0 phase, indicating apoptosis.

- Mitochondrial Membrane Depolarization : This process was linked to the activation of caspases-8 and -9, crucial for apoptotic signaling pathways.

- Antioxidant Activity : The compounds exhibited significant antioxidant properties by inhibiting DPPH and ABTS radicals, which may contribute to their anticancer effects .

Antibacterial Activity

This compound has also shown promising antibacterial properties. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The sulfonamide moiety present in related compounds enhances their ability to inhibit bacterial growth by interfering with essential enzymatic processes.

Research Findings

In vitro assays have indicated that this compound derivatives can inhibit bacterial strains effectively. For instance, derivatives showed comparable inhibitory effects to known antibacterial agents like oleanolic acid with IC50 values around 25 µg/mL .

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property not only supports its anticancer effects but also suggests potential applications in treating oxidative stress-related diseases.

Case Studies

- Chalcone Derivatives Study : A study focused on chalcone derivatives containing the sulfonamide group revealed their ability to inhibit neutrophil elastase and showcased significant anticancer activity across multiple cell lines .

- Antibacterial Testing : Another research effort evaluated the antibacterial efficacy of this compound against various pathogens and confirmed its potential as a therapeutic agent in treating bacterial infections .

Propriétés

IUPAC Name |

sodium;2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLSIXULOLXJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635716 | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38402-11-8 | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.